N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide
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Overview
Description
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Introduction of the Tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods may include the use of automated reactors, high-throughput screening for reaction optimization, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential biological activities and mechanisms of action.
Medicine
In medicine, such compounds are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor modulators, or have other pharmacological effects.
Industry
Industrially, N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can be used in the development of new materials, agrochemicals, or as additives in various formulations.
Mechanism of Action
The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-CHLOROBENZENESULFONYL)ACETAMIDE
- N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-NITROBENZENESULFONYL)ACETAMIDE
Uniqueness
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is unique due to the presence of the 4-methylbenzenesulfonyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C15H19N3O3S2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-10-5-7-11(8-6-10)23(20,21)9-12(19)16-14-18-17-13(22-14)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19) |
InChI Key |
ZVUMGAYKGSBJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(C)(C)C |
Origin of Product |
United States |
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